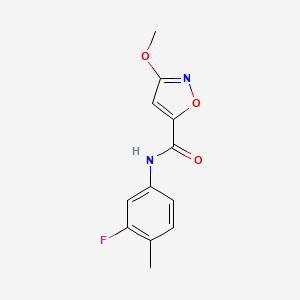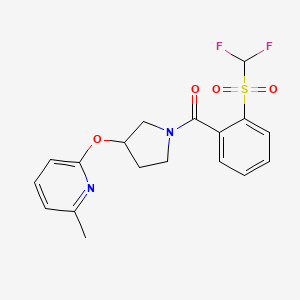
(2-((Difluoromethyl)sulfonyl)phenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-((Difluoromethyl)sulfonyl)phenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18F2N2O4S and its molecular weight is 396.41. The purity is usually 95%.
BenchChem offers high-quality (2-((Difluoromethyl)sulfonyl)phenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((Difluoromethyl)sulfonyl)phenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
A study by Toyama and Nagao (2022) reported on the molecular and crystal structures of a ruthenium complex incorporating phenylpyridyl ketone, which shares structural similarities with the target compound. The complex displayed a distorted octahedral geometry, highlighting the potential for such compounds to form complex geometries suitable for catalytic applications or material sciences (Toyama & Nagao, 2022).
Photocatalysis
Sun et al. (2008) explored the use of metal phthalocyanine sulfonates as photocatalysts for the deodorization of organic sulfides under visible light, resulting in the oxidation of sulfides to sulfoxides and sulfones. This research suggests that compounds with sulfonyl groups, similar to the target compound, could be explored for their photocatalytic properties in environmental applications (Sun, Xiong, & Xu, 2008).
Synthesis of Heterocyclic Compounds
Bagley et al. (2005) described a multistep synthesis of a thiopeptide antibiotic derivative, showcasing the utility of complex organic synthesis in creating biologically active molecules. This indicates the potential for synthesizing and studying compounds like the target molecule for their biological activities (Bagley, Chapaneri, Dale, Xiong, & Bower, 2005).
Material Science
Shi et al. (2017) developed a new aromatic ketone monomer for poly(arylene ether sulfone)s with quaternary ammonium groups, highlighting the role of difluoro ketone structures in creating materials with desirable properties such as conductivity and stability. This suggests potential applications of the target compound in material sciences, particularly in the development of polymeric materials (Shi, Chen, Zhou, Weng, Zhang, Chen, & An, 2017).
Biological Activity
Wang et al. (2015) synthesized N-phenylpyrazolyl aryl methanone derivatives with sulfonyl groups and evaluated their herbicidal and insecticidal activities. This indicates the potential for compounds with similar structures to the target molecule to be explored for their biological activities (Wang, Wu, Liu, Li, Song, & Li, 2015).
properties
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4S/c1-12-5-4-8-16(21-12)26-13-9-10-22(11-13)17(23)14-6-2-3-7-15(14)27(24,25)18(19)20/h2-8,13,18H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZBAFGCLDSGMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2522632.png)
![5-(Methylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2522633.png)

![(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2522638.png)
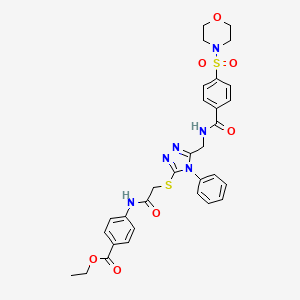
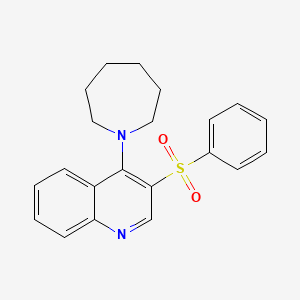
![2-(4-methoxyphenyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2522643.png)
![3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2522644.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-methyl-N-phenylacetamide](/img/structure/B2522645.png)
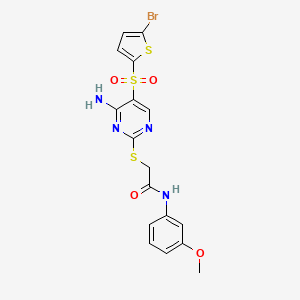
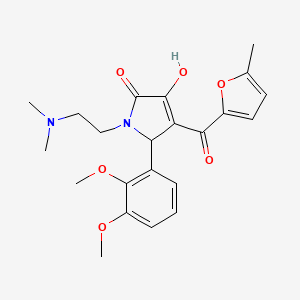

![2-(((5-Bromo-3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2522653.png)
